"N,N'-bis(4-chlorophenyl)isophthalamide CAS number"
"N,N'-bis(4-chlorophenyl)isophthalamide CAS number"
N,N'-bis(4-chlorophenyl)isophthalamide: A Technical Guide to Synthesis and Transmembrane Anion Transport
Executive Summary & Chemical Identity
N,N'-bis(4-chlorophenyl)isophthalamide is a synthetic supramolecular receptor that has garnered significant attention in the field of artificial ionophores. In contemporary drug development and supramolecular chemistry, small-molecule anionophores are investigated as potential molecular prosthetics to replace defective ion channels in conditions like cystic fibrosis [1].
While the generic isophthalamide core and its ortho-substituted isomers (e.g., N,N′-1,2-Phenylenebis[2-chlorobenzamide], CAS 54255-84-4) are widely cataloged in commercial databases, the specific para-chloro derivative (formula C20H14Cl2N2O2) is primarily synthesized as a custom research compound. In seminal literature regarding transmembrane anion transporters, it is frequently designated as "Compound L3"[1].
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | N,N'-bis(4-chlorophenyl)benzene-1,3-dicarboxamide |
| Molecular Formula | C20H14Cl2N2O2 |
| Molecular Weight | 385.24 g/mol |
| CAS Number | Custom Synthesis (Unregistered commercially) |
| Solid-State Conformation | Anti-anti (Carbonyl groups point in the same direction as the central C-H) |
| Primary Application | Transmembrane Chloride/Bicarbonate Transporter |
Synthesis Methodology & Mechanistic Causality
The synthesis of N,N'-bis(4-chlorophenyl)isophthalamide relies on a highly efficient nucleophilic acyl substitution. The reaction couples isophthaloyl chloride with 4-chloroaniline [2].
Step-by-Step Synthesis Protocol
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Preparation of the Reaction Milieu: Dissolve 4-chloroaniline (2.5 equivalents) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Causality: Anhydrous conditions are critical. Isophthaloyl chloride is highly susceptible to hydrolysis; the presence of water will prematurely convert the acyl chloride into unreactive isophthalic acid.
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Addition of the Acid Scavenger: Add triethylamine (TEA, 4.0 equivalents) to the stirring solution.
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Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, hydrochloric acid (HCl) is generated. Without TEA, the HCl would protonate the remaining 4-chloroaniline, rendering it non-nucleophilic and stalling the reaction at 50% yield.
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Acyl Chloride Addition: Dissolve isophthaloyl chloride (1.0 equivalent) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
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Causality: The dropwise addition at low temperatures controls the exothermic nature of the reaction, preventing the formation of unwanted side products or degradation of the acyl chloride.
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Propagation and Isolation: Allow the mixture to warm to room temperature and stir for 12 hours. The product typically precipitates out of the solution. Filter the precipitate, wash with cold DCM and dilute HCl, and recrystallize from hot ethanol to yield pure N,N'-bis(4-chlorophenyl)isophthalamide.
Logical flow from chemical synthesis to transmembrane anion transport mechanism.
Supramolecular Function: Transmembrane Anion Transport
Isophthalamides function as anion receptors via hydrogen bonding. The two amide N-H protons point into a central binding cavity. In its unbound solid state, N,N'-bis(4-chlorophenyl)isophthalamide adopts an anti-anti conformation [1]. However, upon encountering a target anion (such as Cl⁻ or HCO₃⁻), the molecule undergoes a conformational shift to a syn-syn state, wrapping around the anion to stabilize it via hydrogen bonds.
Structure-Activity Relationship (SAR)
The efficiency of the transport is heavily dictated by the substituents on the phenyl rings. The para-chloro substitution in this molecule plays a vital role:
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Electronic Effects: The electronegative chlorine atom withdraws electron density from the phenyl ring. This inductive effect increases the acidity (and thus the hydrogen-bond donor capacity) of the amide N-H protons, leading to tighter anion binding compared to unsubstituted variants.
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Lipophilicity: The chlorine atom increases the overall lipophilicity of the molecule, allowing it to easily partition into the hydrophobic core of the lipid bilayer.
Table 2: Comparative Anion Transport Efficiency (Extrapolated Trends) [1]
| Receptor Variant | Aromatic Substituent | Relative Transport Activity | Hill Coefficient (n) | Mechanistic Implication |
|---|---|---|---|---|
| L1 | Unsubstituted (Phenyl) | Low | ~1.0 | 1:1 Mobile Carrier |
| L3 | 4-Chloro | Moderate-High | > 1.0 | Cooperative Carrier |
| L4 | 4-Trifluoromethyl | Very High | > 1.0 | Cooperative Carrier |
Note: A Hill coefficient > 1 indicates higher-order complex formation, suggesting that multiple transporter molecules cooperate to shuttle a single anion across the membrane.
Experimental Validation: The HPTS Assay
To rigorously validate the transport efficacy of N,N'-bis(4-chlorophenyl)isophthalamide, researchers employ the HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) assay. This protocol is a self-validating system designed to measure the dissipation of a pH gradient across a lipid bilayer, which occurs as a direct result of anion transport.
Step-by-Step HPTS Assay Protocol
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Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). Hydrate the lipid film with an internal buffer containing 1 mM HPTS dye and 100 mM NaCl buffered to pH 7.0.
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Size Exclusion: Extrude the suspension through a 200 nm polycarbonate membrane to ensure uniform vesicle size. Pass the LUVs through a Sephadex G-25 column to remove unencapsulated extra-vesicular HPTS.
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Establishing the Gradient: Suspend the LUVs in an external buffer (100 mM NaCl, pH 7.0). Inject a precise pulse of NaOH to raise the external pH to 7.5.
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Causality: This creates a transmembrane pH gradient (ΔpH). Because the membrane is impermeable to ions, the internal pH remains 7.0, and the HPTS fluorescence remains stable.
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Transporter Addition: Inject a DMSO solution of N,N'-bis(4-chlorophenyl)isophthalamide into the extra-vesicular medium.
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Causality: The transporter partitions into the membrane and begins exchanging external Cl⁻ for internal OH⁻ (or co-transporting H⁺ and Cl⁻). This dissipates the pH gradient, causing the internal pH to rise. As HPTS deprotonates, its excitation maximum shifts, allowing real-time fluorometric monitoring (λex = 460 nm, λem = 510 nm).
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Self-Validation (Lysis): At the end of the observation period (e.g., 300 seconds), inject Triton X-100 detergent.
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Causality: Triton X-100 completely lyses the vesicles, instantly equilibrating the internal and external pH. This provides a definitive 100% transport baseline, allowing all prior fluorescence data to be accurately normalized, ensuring the trustworthiness of the assay.
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Step-by-step workflow of the HPTS fluorescence assay for evaluating transmembrane anion transport.
References
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Picci, G., Carreira-Barral, I., Alonso-Carrillo, D., Sanz-González, D., Fernández-López, P., García-Valverde, M., Caltagirone, C., & Quesada, R. (2020). Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. Supramolecular Chemistry, 32(2), 114-123.[Link]
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Suktanarak, P., & Eaidkong, T. (2019). Halide Recognitions of p-substituted Isophthalmide-Based Receptors. Science and Technology Asia.[Link]
